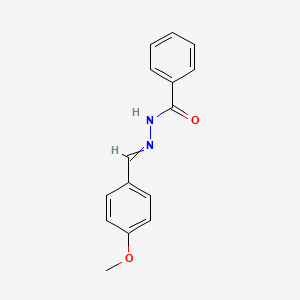
Butirato de 1H-indol-3-ilo
Descripción general
Descripción
1H-Indol-3-yl butyrate, also known as 1H-Indol-3-yl butyrate, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indol-3-yl butyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indol-3-yl butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-3-yl butyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados de “butirato de 1H-indol-3-ilo” se han estudiado por sus posibles propiedades antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus {svg_1}. La flexibilidad estructural del indol permite la síntesis de varios derivados que se pueden optimizar para la eficacia antiviral.
Propiedades antiinflamatorias
Los compuestos de indol, incluidos los derivados de “this compound”, son conocidos por poseer actividades antiinflamatorias. Esto los hace valiosos en la investigación de nuevos tratamientos para enfermedades inflamatorias {svg_2}.
Investigación contra el cáncer
Los derivados del indol son importantes en la búsqueda de nuevos agentes anticancerígenos. Su capacidad de interactuar con varias vías biológicas los convierte en candidatos para la investigación del tratamiento del cáncer {svg_3}.
Aplicaciones antimicrobianas
El potencial antimicrobiano de los derivados del indol se extiende al “this compound”. Se han probado contra una gama de cepas bacterianas, incluida Mycobacterium tuberculosis, ofreciendo una vía para desarrollar nuevos antibióticos {svg_4}.
Regulación del crecimiento de las plantas
El “this compound” es estructuralmente similar a las hormonas vegetales como el ácido indol-3-acético, que está involucrado en el crecimiento y desarrollo de las plantas. La investigación sobre sus aplicaciones como regulador del crecimiento de las plantas podría conducir a avances en la agricultura {svg_5}.
Efectos neuroprotectores
La investigación ha indicado que los derivados del indol pueden tener efectos neuroprotectores. Esto abre posibilidades para el “this compound” en el desarrollo de tratamientos para enfermedades neurodegenerativas {svg_6}.
Mecanismo De Acción
Target of Action
1H-Indol-3-yl butyrate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to inhibit viral activity . The specific interactions of 1H-Indol-3-yl butyrate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, including 1H-Indol-3-yl butyrate, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indol-3-yl butyrate might also be involved in similar biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . The specific molecular and cellular effects of 1H-Indol-3-yl butyrate’s action are subjects of ongoing research.
Action Environment
The action, efficacy, and stability of 1H-Indol-3-yl butyrate can be influenced by various environmental factors. For instance, in plant tissue culture, indole-3-butyric acid, an indole derivative, is used to initiate root formation in vitro . The efficacy of this process can be influenced by factors such as the concentration of the compound and the conditions of the culture environment . Similarly, the action of 1H-Indol-3-yl butyrate might also be influenced by environmental factors.
Safety and Hazards
1H-Indol-3-yl butyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Análisis Bioquímico
Biochemical Properties
1H-Indol-3-yl butyrate plays a crucial role in biochemical reactions, particularly in plant growth and development. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the enzyme indole-3-acetic acid (IAA) oxidase, which converts 1H-Indol-3-yl butyrate into indole-3-acetic acid (IAA), another important auxin . This conversion is essential for maintaining auxin homeostasis in plants. Additionally, 1H-Indol-3-yl butyrate interacts with transport proteins such as the ATP-binding cassette (ABC) transporters, which facilitate its movement within plant tissues .
Cellular Effects
1H-Indol-3-yl butyrate influences various cellular processes, including cell division, elongation, and differentiation. It promotes root formation by inducing the expression of genes involved in root development and enhancing cell division in the root meristem . This compound also affects cell signaling pathways, such as the auxin signaling pathway, by binding to auxin receptors and activating downstream signaling cascades . Furthermore, 1H-Indol-3-yl butyrate modulates cellular metabolism by regulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1H-Indol-3-yl butyrate involves its conversion to indole-3-acetic acid (IAA) through a process similar to β-oxidation of fatty acids . This conversion occurs in the peroxisomes and is catalyzed by enzymes such as IAA oxidase . Once converted to IAA, 1H-Indol-3-yl butyrate acts as a storage form of IAA, releasing it when needed for plant growth and development . Additionally, 1H-Indol-3-yl butyrate binds to auxin receptors, triggering a signaling cascade that leads to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indol-3-yl butyrate change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade when exposed to light and heat . Over time, the degradation products of 1H-Indol-3-yl butyrate can affect its efficacy in promoting root formation and growth . Long-term studies have shown that continuous exposure to 1H-Indol-3-yl butyrate can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
Studies on the dosage effects of 1H-Indol-3-yl butyrate in animal models have shown that its effects vary with different dosages. At low doses, 1H-Indol-3-yl butyrate promotes root formation and growth without causing any adverse effects . At high doses, it can exhibit toxic effects, such as inhibition of root growth and development . Threshold effects have been observed, where a certain concentration of 1H-Indol-3-yl butyrate is required to achieve optimal root formation .
Metabolic Pathways
1H-Indol-3-yl butyrate is involved in several metabolic pathways, including the auxin biosynthesis pathway. It is converted to indole-3-acetic acid (IAA) through a β-oxidation process in the peroxisomes . This conversion is catalyzed by enzymes such as IAA oxidase . Additionally, 1H-Indol-3-yl butyrate interacts with cofactors such as NADPH and FAD, which are essential for its conversion to IAA . This compound also affects metabolic flux by regulating the expression of genes involved in auxin biosynthesis and metabolism .
Transport and Distribution
1H-Indol-3-yl butyrate is transported and distributed within plant cells and tissues through various transporters and binding proteins. The ATP-binding cassette (ABC) transporters play a crucial role in its transport, facilitating its movement from the site of synthesis to the target tissues . Additionally, 1H-Indol-3-yl butyrate can bind to specific proteins that help in its localization and accumulation within plant cells . This transport and distribution are essential for maintaining auxin homeostasis and ensuring proper plant growth and development .
Subcellular Localization
The subcellular localization of 1H-Indol-3-yl butyrate is primarily in the peroxisomes, where it undergoes conversion to indole-3-acetic acid (IAA) through β-oxidation . This localization is facilitated by targeting signals and post-translational modifications that direct 1H-Indol-3-yl butyrate to the peroxisomes . Additionally, 1H-Indol-3-yl butyrate can be localized in other cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular responses .
Propiedades
IUPAC Name |
1H-indol-3-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-12(14)15-11-8-13-10-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUSLOQBAPOARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195856 | |
| Record name | Indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-15-0 | |
| Record name | Butanoic acid, 1H-indol-3-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADF524U6R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


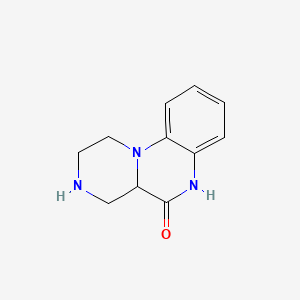
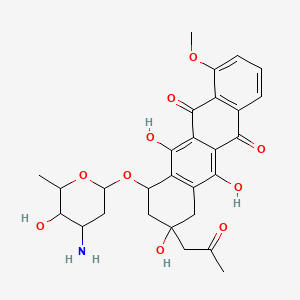
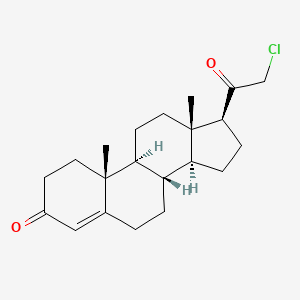
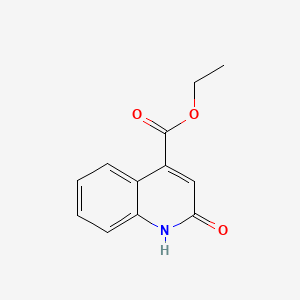
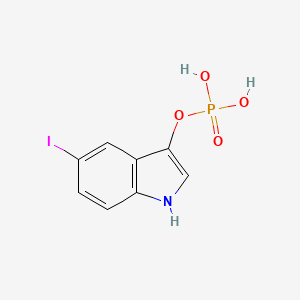
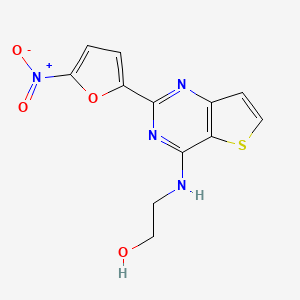
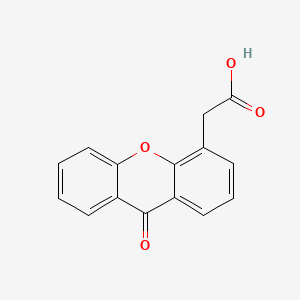
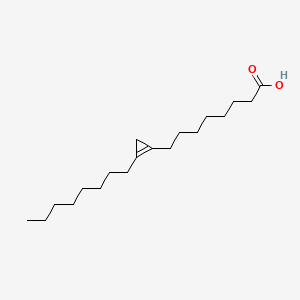
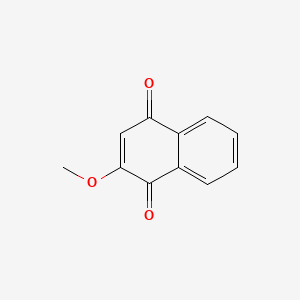


![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)

